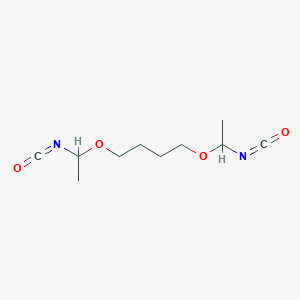
1,4-Bis(1-isocyanatoethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(1-isocyanatoethoxy)butane is a chemical compound with the molecular formula C10H16N2O4. It is a diisocyanate, which means it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethanes. Polyurethanes are versatile materials used in a wide range of products, including foams, coatings, adhesives, and elastomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(1-isocyanatoethoxy)butane can be synthesized through the reaction of 1,4-butanediol with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Chloroformate: 1,4-Butanediol reacts with phosgene to form 1,4-bis(chloroformate)butane.
Formation of Isocyanate: The chloroformate intermediate is then treated with a suitable amine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(1-isocyanatoethoxy)butane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes.
Amines: React with isocyanates to form ureas.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(1-isocyanatoethoxy)butane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering.
Medicine: Explored for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, and foams.
Wirkmechanismus
The mechanism of action of 1,4-bis(1-isocyanatoethoxy)butane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the hydroxyl and amine groups of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(chloromethoxy)butane: Used as a chloromethylation reagent.
1,4-Bis(diphenylphosphino)butane: Used in coordination chemistry as a ligand.
1,4-Bis(imidazole)butane: Used in the synthesis of coordination polymers.
Uniqueness
1,4-Bis(1-isocyanatoethoxy)butane is unique due to its dual isocyanate functionality, which makes it highly reactive and suitable for the synthesis of polyurethanes. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds that may not have the same level of reactivity or versatility in polymer synthesis.
Eigenschaften
CAS-Nummer |
1117-68-6 |
|---|---|
Molekularformel |
C10H16N2O4 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
1,4-bis(1-isocyanatoethoxy)butane |
InChI |
InChI=1S/C10H16N2O4/c1-9(11-7-13)15-5-3-4-6-16-10(2)12-8-14/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
CCQVGKIQHZQKHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N=C=O)OCCCCOC(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



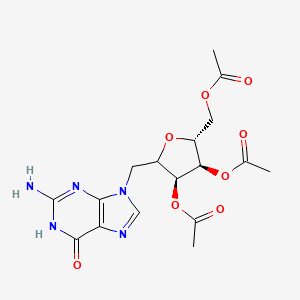
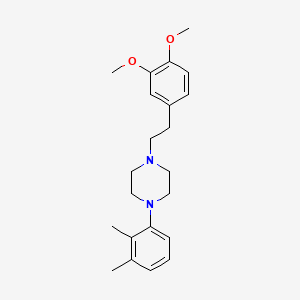
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)

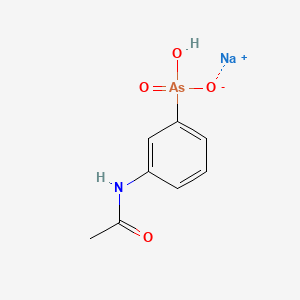

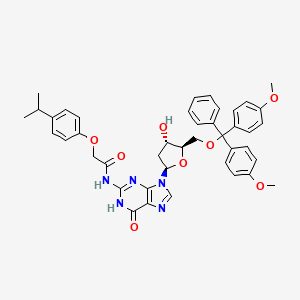
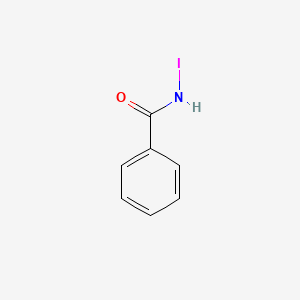
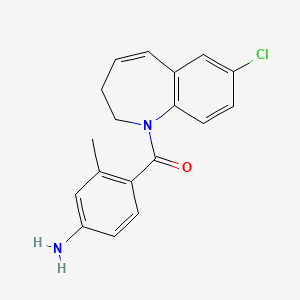
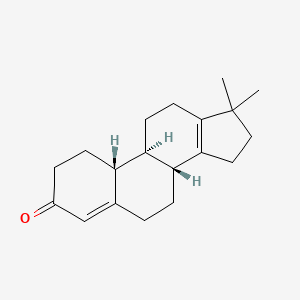
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)


